molecular formula C16H12FN3O B5567041 N-(4-fluorophenyl)-N'-3-quinolinylurea

N-(4-fluorophenyl)-N'-3-quinolinylurea

Cat. No. B5567041
M. Wt: 281.28 g/mol
InChI Key: LPKISDWFGUWLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-3-quinolinylurea, also known as GW 501516, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders. Despite its potential benefits, the drug has been banned by the World Anti-Doping Agency due to its potential health risks.

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives, including compounds structurally related to N-(4-fluorophenyl)-N'-3-quinolinylurea, play a significant role in medicinal chemistry due to their diverse biological activities. The 4-quinolone-3-carboxylic acid motif, closely related to the quinoline framework, is recognized for its antibacterial, antitumor, anti-HIV, and cannabinoid receptor modulating activities. These compounds have been utilized in designing new pharmacologically active compounds, highlighting their importance in drug discovery and development (Mugnaini, Pasquini, & Corelli, 2009).

Fluorescence-Based Technologies

Fluorescence-based technologies benefit significantly from the optical properties of quinoline derivatives. For instance, indolizino[3,2-c]quinolines, synthesized through oxidative Pictet-Spengler cyclization, have shown potential as fluorescent probes due to their unique and desirable optical properties. These compounds may be suitable for use in various biomedical applications, suggesting the versatility of quinoline derivatives in fluorescence-based technologies (Park et al., 2015).

Synthetic Approaches and Chemical Properties

Research into the synthetic transformations of quinoline derivatives offers insights into their chemical properties and potential applications. For example, the study of reactions between 2-chloro-4-methylquinolines and aminobenzoic acids has led to the synthesis of new quinoline derivatives with potential as antioxidants and radioprotectors. These synthetic approaches contribute to the development of novel compounds with significant biological activities (Aleksanyan & Hambardzumyan, 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-3-quinolin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-12-5-7-13(8-6-12)19-16(21)20-14-9-11-3-1-2-4-15(11)18-10-14/h1-10H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKISDWFGUWLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-quinolin-3-ylurea

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